

Application Notes and Protocols: UK-432097 in Inflammation Models

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Compound of Interest

Compound Name: UK-432097

Cat. No.: B1683377

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-432097 is a highly potent and selective agonist for the A2A adenosine receptor (A2AAR), a G-protein coupled receptor known to play a crucial role in modulating inflammatory responses. Activation of A2AAR generally leads to the suppression of pro-inflammatory activities in various immune cells. This document provides detailed application notes and experimental protocols for the use of **UK-432097** in in vitro and in vivo inflammation models, intended to guide researchers in the fields of pharmacology, immunology, and drug development. While **UK-432097** has shown anti-inflammatory potential and was investigated in Phase II clinical trials for Chronic Obstructive Pulmonary Disease (COPD), specific quantitative data on its inhibitory effects on inflammatory markers is not extensively available in the public domain. The provided protocols are based on established methodologies for evaluating A2AAR agonists in inflammatory settings.

Mechanism of Action

UK-432097 exerts its anti-inflammatory effects primarily through the activation of the A2A adenosine receptor. This receptor is coupled to a Gs alpha subunit of the G-protein complex. Upon agonist binding, a signaling cascade is initiated, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and activate the cAMP response element-binding protein (CREB). A key anti-inflammatory action of this

pathway is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By inhibiting the NF-κB pathway, **UK-432097** can suppress the transcription and subsequent release of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Data Presentation

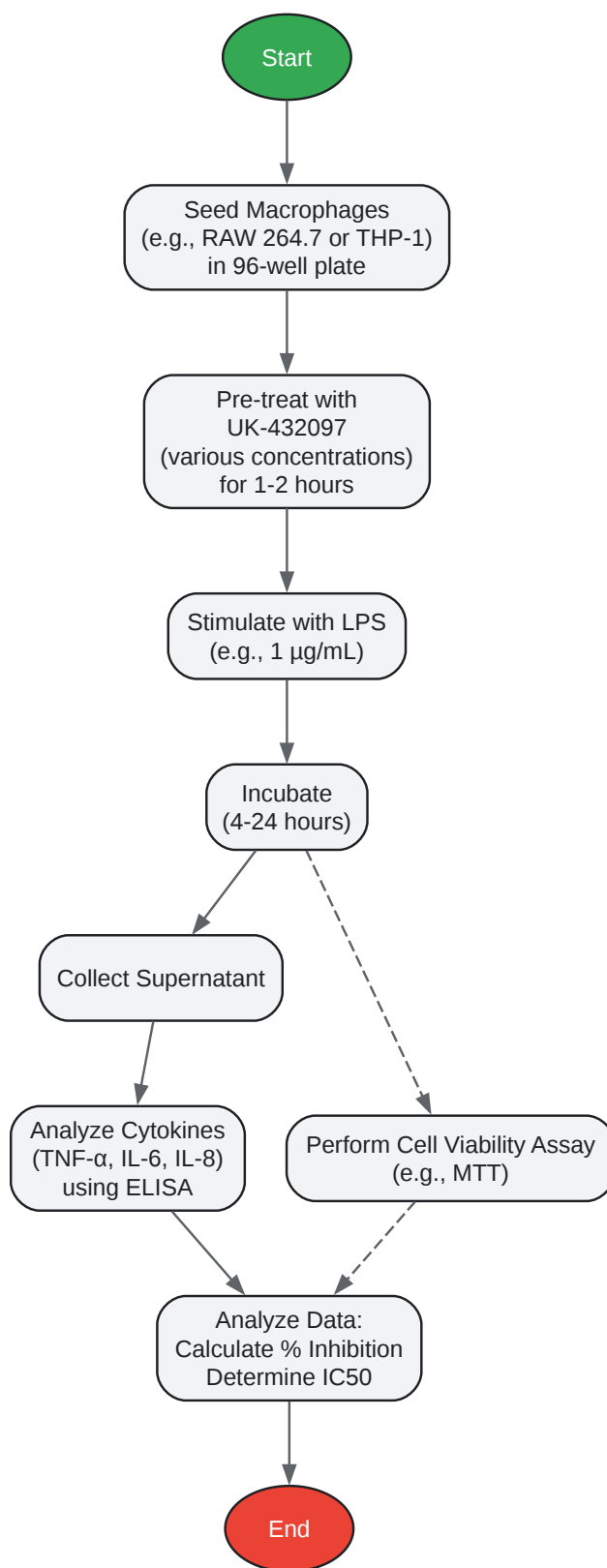
The following tables summarize the available quantitative data for **UK-432097**.

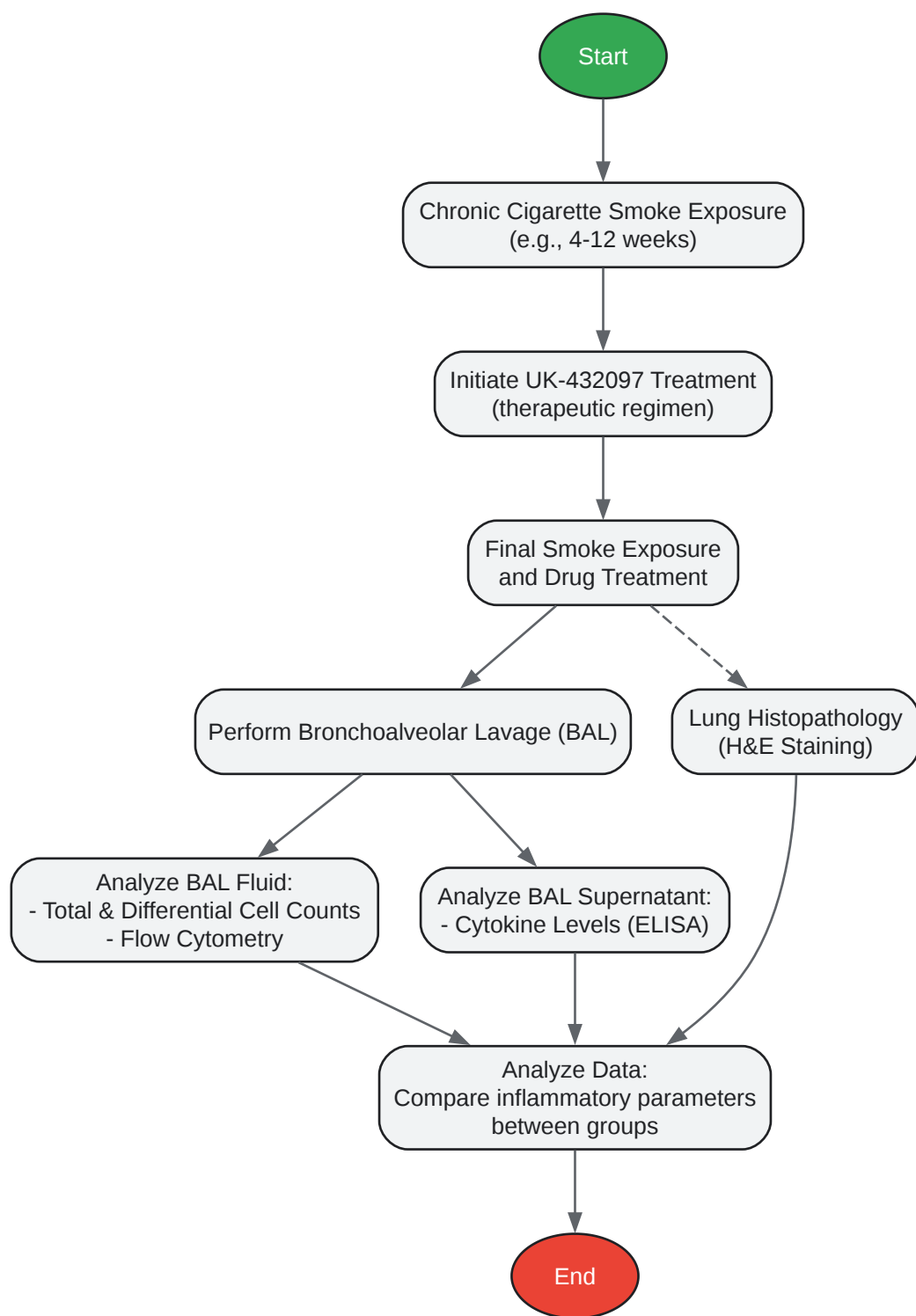
Table 1: Receptor Binding Affinity and Functional Potency of **UK-432097**

Parameter	Species	Receptor	Value	Reference
pKi	Human	A2AAR	8.4	[1]
EC50 (cAMP accumulation)	Human (in CHO cells)	A2AAR	0.66 nM	[1]

Note: Specific IC50 values for the inhibition of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) by **UK-432097** are not readily available in published literature. Researchers are advised to perform dose-response studies to determine these values in their specific experimental systems.

Mandatory Visualizations





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References

- 1. Dose-response relationship to inhaled endotoxin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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